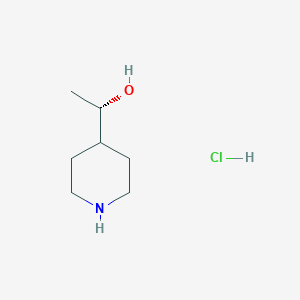

(1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride

Description

The exact mass of the compound (S)-1-(Piperidin-4-yl)ethan-1-ol HCl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-piperidin-4-ylethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6(9)7-2-4-8-5-3-7;/h6-9H,2-5H2,1H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWZDSNQJWQRNJ-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCNCC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CCNCC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2059911-70-3 | |

| Record name | (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride chemical properties

An In-Depth Technical Guide to the Chemical Properties of (1S)-1-(Piperidin-4-yl)ethan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, potential applications, and handling of (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride. Given the limited publicly available data for this specific chiral hydrochloride salt, this document synthesizes information from closely related structures, including its racemic form, the corresponding free base, and the broader class of piperidine derivatives, to offer a well-rounded technical perspective for research and development.

Introduction: The Significance of Chiral Piperidine Scaffolds

The piperidine ring is a fundamental scaffold in medicinal chemistry, present in numerous pharmaceuticals due to its ability to interact with a wide range of biological targets.[1][2] The introduction of chirality to piperidine derivatives can significantly enhance their biological activity and selectivity, making them highly valuable in drug discovery.[1] (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is a chiral molecule belonging to this important class of compounds, and its specific stereochemistry suggests its potential for targeted therapeutic applications.[1]

Core Chemical and Physical Properties

Detailed experimental data for (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is not extensively documented in publicly available literature. However, we can compile its known properties and infer others from its structure and related compounds.

| Property | Value/Information | Source/Basis |

| IUPAC Name | (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride | - |

| CAS Number | 2059911-70-3 | |

| Molecular Formula | C7H16ClNO | |

| Molecular Weight | 165.66 g/mol | [3] |

| Appearance | Likely a solid | Inferred from related compounds[4] |

| SMILES | OC1CCNCC1.[H]Cl | |

| Solubility | Expected to be soluble in water and polar organic solvents. | The hydrochloride salt form generally enhances aqueous solubility.[5] |

| Melting Point | Not specified. | - |

| Boiling Point | Not specified. | - |

| pKa | The piperidine nitrogen is basic. | General property of piperidines[6] |

Note: Some properties are inferred from the non-hydrochloride form, 1-(piperidin-4-yl)ethan-1-ol (CAS 6457-48-3), which is a solid with a molecular weight of 129.20 g/mol .[4] The (R)-enantiomer is also known (CAS 546093-45-2).[7]

Synthesis and Stereocontrol

The synthesis of enantiomerically pure piperidine alcohols is a key challenge in medicinal chemistry. An asymmetric synthesis is required to obtain the desired (1S) stereoisomer. A plausible synthetic route would involve the asymmetric reduction of a ketone precursor, 1-(piperidin-4-yl)ethanone.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride.

Experimental Considerations

-

Protection of the Piperidine Nitrogen: The synthesis would likely start with an N-protected piperidine derivative, such as N-Boc-4-acetylpiperidine, to prevent side reactions.

-

Asymmetric Reduction: The key step is the stereoselective reduction of the ketone. This can be achieved using various methods:

-

Chiral Catalysts: Asymmetric transfer hydrogenation using catalysts like those based on ruthenium or rhodium with chiral ligands.

-

Enzymatic Reduction: Ketoreductase enzymes (KREDs) can offer high enantioselectivity under mild conditions.[8]

-

-

Deprotection and Salt Formation: The final step involves the removal of the protecting group (e.g., Boc deprotection using hydrochloric acid), which also forms the desired hydrochloride salt.

Potential Applications and Biological Significance

While specific biological activities of (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride are not widely reported, the piperidin-4-yl-methanol moiety is a recognized pharmacophore.[9] Derivatives of this scaffold have shown a broad range of biological activities, suggesting potential areas of application for the title compound.

-

CNS Disorders: The piperidine nucleus is a common feature in drugs targeting the central nervous system.[10]

-

Anticancer and Antimicrobial Agents: Piperidine derivatives have been investigated for their potential as anticancer and antimicrobial agents.[11][12]

-

GPCR Ligands: The piperidine scaffold is a key component in the design of ligands for G-protein coupled receptors (GPCRs), such as CXCR4 antagonists and opioid receptor modulators.[13]

The introduction of a specific stereocenter, as in the (1S) configuration, can lead to improved potency and selectivity for a particular biological target.[1]

Analytical Methodologies

The analysis of chiral piperidine compounds requires specialized techniques to ensure enantiomeric purity, which is crucial for pharmaceutical applications.

Chiral Chromatography Workflow

Caption: General workflow for the chiral analysis of piperidine derivatives.

Key Analytical Techniques

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a well-established method for separating enantiomers using a chiral stationary phase (CSP).[14] Normal-phase HPLC with polysaccharide-based columns is often effective for such separations.[8]

-

Chiral Supercritical Fluid Chromatography (SFC): SFC is a faster and more environmentally friendly alternative to HPLC for chiral separations, using supercritical CO2 as the mobile phase.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure of the compound.

-

Mass Spectrometry (MS): MS would be used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

Safety and Handling

As a piperidine derivative, (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride should be handled with care, following standard laboratory safety protocols for this class of compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[15][16][17]

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[15][16]

-

Handling: Avoid contact with skin and eyes.[18] In case of contact, rinse thoroughly with water.[17] Do not ingest.[15]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and acids.[16][18]

Conclusion

(1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is a chiral building block with significant potential in drug discovery and development. While specific data on this compound is limited, its structural relationship to a wide range of biologically active piperidine derivatives suggests its value for further investigation. The key to its utility lies in the stereocontrolled synthesis and the subsequent evaluation of its biological properties. This guide provides a foundational understanding for researchers working with this and related chiral piperidine compounds.

References

-

ICSC 0317 - PIPERIDINE. (n.d.). Retrieved February 23, 2026, from [Link]

-

4-Piperidinopiperidine Safety Data Sheet. (n.d.). Antibodies.com. Retrieved February 23, 2026, from [Link]

-

Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (n.d.). PubMed Central. Retrieved February 23, 2026, from [Link]

-

A new asymmetric synthetic route to substituted piperidines. (2025, August 6). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH. Retrieved February 23, 2026, from [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024, February 2). IJNRD. Retrieved February 23, 2026, from [Link]

-

Piperidine - Acute Exposure Guideline Levels. (n.d.). NCBI. Retrieved February 23, 2026, from [Link]

-

Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. (2025, June 8). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Analytical Chemistry. Retrieved February 23, 2026, from [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3). MDPI. Retrieved February 23, 2026, from [Link]

-

Structure of diphenyl(piperidine-4-yl)methanol derivative. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. Retrieved February 23, 2026, from [Link]

- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (n.d.). Google Patents.

-

Asymmetric synthesis of functionalized piperidine derivatives: Synthesis of (S)-anatabine. (1998, July 3). Bar-Ilan University Research Authority. Retrieved February 23, 2026, from [Link]

-

The Wide Spectrum Biological Activities of Piperidine -A Short Review. (2021, September). IJIRT. Retrieved February 23, 2026, from [Link]

-

Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. (2005, September 7). PubMed. Retrieved February 23, 2026, from [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

2-(Piperidin-4-yl)ethanol hydrochloride. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

-

(R)-1-(Piperidin-4-YL)ethanol. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

-

1-(morpholin-4-yl)-2-(piperidin-4-yl)ethan-1-one hydrochloride. (n.d.). American Elements. Retrieved February 23, 2026, from [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chemical Review and Letters. Retrieved February 23, 2026, from [Link]

- Synthesis method of chiral piperazinone derivative. (n.d.). Google Patents.

-

1-(1-ethylpiperidin-4-yl)ethan-1-ol. (n.d.). PubChemLite. Retrieved February 23, 2026, from [Link]

-

Piperidine. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

-

Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

-

1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - 13C NMR. (n.d.). Spectrabase. Retrieved February 23, 2026, from [Link]

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 3. 2-(Piperidin-4-yl)ethanol hydrochloride | C7H16ClNO | CID 19773564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(Piperidin-4-yl)ethan-1-ol | CymitQuimica [cymitquimica.com]

- 5. 4,4-Piperidinediol hydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 6. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. (R)-1-(Piperidin-4-YL)ethanol | C7H15NO | CID 40614391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ijirt.org [ijirt.org]

- 11. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajchem-a.com [ajchem-a.com]

- 13. benchchem.com [benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ICSC 0317 - PIPERIDINE [chemicalsafety.ilo.org]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. carlroth.com [carlroth.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride, with the CAS number 2059911-70-3, is a chiral piperidine derivative that holds significant potential as a building block in medicinal chemistry and drug discovery. The piperidine moiety is a ubiquitous structural motif found in numerous FDA-approved drugs and biologically active natural products. This technical guide provides a comprehensive overview of (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride, including its physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a thorough discussion of its analytical characterization. Furthermore, this guide explores the potential applications of this compound, drawing upon the well-established pharmacological importance of the piperidine scaffold.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, renowned for its favorable pharmacokinetic properties, including high aqueous solubility and metabolic stability. Piperidin-4-one and its derivatives are versatile intermediates in the synthesis of a wide array of therapeutic agents.[1][2] These compounds have been reported to exhibit a broad spectrum of pharmacological activities, such as anticancer, anti-HIV, antibacterial, and analgesic properties.[1][2] The introduction of a chiral center, as seen in (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride, offers the potential for stereospecific interactions with biological targets, which can lead to improved efficacy and reduced off-target effects.

Physicochemical Properties

A summary of the key physicochemical properties of (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is presented in the table below.

| Property | Value | Source |

| CAS Number | 2059911-70-3 | [3] |

| Molecular Formula | C₇H₁₆ClNO | [3] |

| Molecular Weight | 165.66 g/mol | Calculated |

| Appearance | Solid (predicted) | General knowledge |

| SMILES Code | OC1CCNCC1.[H]Cl | [3] |

| Stereochemistry | (1S) | [3] |

Synthesis and Purification

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the stereoselective addition of a methyl group to a protected 4-formylpiperidine derivative.

Sources

(1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride structure and stereochemistry

Technical Whitepaper: Structural Characterization and Synthetic Utility of (1S)-1-(piperidin-4-yl)ethan-1-ol Hydrochloride

Executive Summary

(1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride (CAS: 2059911-70-3) is a high-value chiral building block widely utilized in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors (e.g., ALK, ROS1) and G-protein coupled receptor (GPCR) modulators.[1] As a 4-substituted piperidine derivative possessing an exocyclic chiral center, it offers a strategic "handle" for introducing chirality into drug scaffolds without increasing the complexity of the core ring system.[1] This guide provides an in-depth analysis of its stereochemical definition, synthetic routes, and analytical profiling.[1]

Structural Analysis & Stereochemistry

The molecule consists of a saturated piperidine ring substituted at the 4-position with a 1-hydroxyethyl group.[1] The hydrochloride salt form enhances water solubility and crystalline stability, making it the preferred form for storage and handling.

Stereochemical Assignment

The chiral center is located at the C1 position of the ethyl side chain (the carbon bonded to the hydroxyl group). Following the Cahn-Ingold-Prelog (CIP) priority rules, the configuration is designated as (S) based on the following priority assignment:

-

-OH (Oxygen, Atomic Number 8) – Highest Priority[1]

-

-C4(Piperidine) (Carbon bonded to N, C, H) – Second Priority[1]

-

-CH₃ (Methyl group, Carbon bonded to H, H, H) – Third Priority[1]

-

-H (Hydrogen) – Lowest Priority[1]

When the hydrogen atom is oriented away from the viewer, the sequence 1 → 2 → 3 traces a counter-clockwise direction, confirming the (S) configuration.

Conformational Analysis

The piperidine ring predominantly adopts a chair conformation . The bulky (1-hydroxyethyl) substituent at the C4 position thermodynamically favors the equatorial orientation to minimize 1,3-diaxial interactions with the axial hydrogens at C2 and C6.[1]

Figure 1: Stereochemical priority assignment for the (S)-enantiomer.[1]

Synthetic Pathways

The synthesis of (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride requires strict stereocontrol.[1] Two primary methodologies dominate the landscape: Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction.

Method A: Asymmetric Transfer Hydrogenation (Catalytic)

This route typically starts from 4-acetylpyridine or 1-(piperidin-4-yl)ethanone.[1] The reduction of the ketone is coupled with the reduction of the pyridine ring (if starting from pyridine) or performed on the pre-formed piperidine ketone.

-

Precursor: 1-(Piperidin-4-yl)ethanone (often N-protected, e.g., N-Boc).[1]

-

Catalyst: Ruthenium (Ru) or Iridium (Ir) complexes with chiral diamine ligands (e.g., TsDPEN).

-

Mechanism: The chiral catalyst directs the hydride attack to the Si-face of the ketone, yielding the (S)-alcohol.[1]

Method B: Biocatalytic Reduction (Enzymatic)

Enzymatic reduction using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) is the modern "green" standard, offering >99% enantiomeric excess (ee).

-

Enzyme: NADPH-dependent KRED (screened for (S)-selectivity).[1]

-

Cofactor Regeneration: Glucose dehydrogenase (GDH) + Glucose.

-

Advantages: Mild conditions (aqueous buffer, 30°C), high turnover, and elimination of heavy metals.

Figure 2: Synthetic workflow comparing chemical and enzymatic routes.

Analytical Characterization

Ensuring the optical purity of the (S)-enantiomer is critical for downstream biological activity.

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Identification | Matches Reference Standard | ¹H-NMR (D₂O or DMSO-d₆) |

| Chiral Purity | ≥ 98.0% ee | Chiral HPLC (e.g., Chiralpak AD-H or OD-H column) |

| Chemical Purity | ≥ 97.0% | Reverse Phase HPLC (C18) |

| Optical Rotation | [α]D negative (-) | Polarimetry (Solvent: Methanol or Water) |

| Water Content | < 1.0% (unless hydrate) | Karl Fischer Titration |

Note on NMR: The methine proton at the chiral center typically appears as a multiplet around 3.5–3.8 ppm. Enantiomeric discrimination in NMR requires the use of a chiral shift reagent (e.g., Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) if HPLC is not available.[1]

Applications in Drug Discovery

The (1S)-1-(piperidin-4-yl)ethan-1-ol moiety serves as a versatile scaffold in medicinal chemistry.[1]

-

Kinase Inhibitors: The chiral hydroxyl group allows for the formation of ether linkages, a common motif in ALK (Anaplastic Lymphoma Kinase) and ROS1 inhibitors. The spatial arrangement of the (S)-methyl group can dictate binding affinity within the ATP-binding pocket.[1]

-

GPCR Modulators: In GPR119 agonists (metabolic disorders), the 4-substituted piperidine core acts as a spacer, while the polar hydroxyl group can engage in hydrogen bonding with receptor residues.

-

Fragment-Based Design: The molecule is an ideal "fragment" due to its low molecular weight (MW ~165.6 for HCl salt), high solubility, and defined stereochemistry, allowing it to probe sub-pockets in protein targets.

Handling & Stability

-

Hygroscopicity: The hydrochloride salt is moderately hygroscopic. It should be stored in tightly sealed containers, preferably under an inert atmosphere (Argon or Nitrogen) if stored for extended periods.

-

Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.[1]

-

Safety: Standard PPE (gloves, goggles, lab coat) is required. While not classified as highly toxic, piperidine derivatives can be irritants to the respiratory tract and skin.

References

-

Glorius, F., et al. (2004).[3] "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, 43(15), 2859-2862.[1] Link

-

Zhou, Y.G. (2007). "Asymmetric Hydrogenation of Heteroaromatic Compounds." Accounts of Chemical Research, 40(12), 1357–1366. Link

-

Hollmann, F., et al. (2011). "Enzymatic reduction of ketones." Green Chemistry, 13, 226-265.[1] Link

-

PubChem Compound Summary. "2-(Piperidin-4-yl)ethanol hydrochloride" (Structural analog reference). National Center for Biotechnology Information.[1] Link

-

Xiao, J., et al. (2009). "Asymmetric transfer hydrogenation of pyridines." Journal of the American Chemical Society, 131(29), 9882-9883.[1] Link

Sources

Technical Guide: Safety & Handling of (1S)-1-(piperidin-4-yl)ethan-1-ol Hydrochloride

This guide details the technical safety, handling, and operational protocols for (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride , a critical chiral building block in the synthesis of advanced therapeutics, including ALK inhibitors (e.g., Ceritinib analogs) and GPR119 agonists.

Executive Summary

(1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is a chiral secondary alcohol bearing a piperidine moiety. As a hydrochloride salt, it exhibits significant hygroscopicity , a critical physicochemical property that dictates its handling protocols. While the salt form enhances stability compared to the free base, moisture absorption can lead to stoichiometric errors in precision synthesis (e.g., Suzuki-Miyaura couplings or amide bond formations) and potential hydrolysis of downstream intermediates.

This guide provides a self-validating workflow for researchers to maintain the enantiomeric integrity and chemical purity of this reagent while ensuring personnel safety against its irritant properties.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

| Property | Detail |

| Chemical Name | (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride |

| Common Synonyms | (S)-4-(1-Hydroxyethyl)piperidine HCl; (S)-1-(4-Piperidyl)ethanol hydrochloride |

| CAS Number | 1431697-89-0 (Free Base Reference); HCl salt is derivative-specific |

| Molecular Formula | C₇H₁₅NO[1][2][3][4][5] · HCl |

| Molecular Weight | 165.66 g/mol (Salt); 129.20 g/mol (Free Base) |

| Appearance | White to off-white crystalline powder |

| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in DCM, ether |

| Chirality | (S)-enantiomer ; typically >98% ee required for drug synthesis |

| Key Hazard | Hygroscopic , Skin/Eye/Respiratory Irritant |

Technical Insight: The hydrochloride counterion protonates the secondary amine (pKa ~11), rendering the molecule non-volatile but highly susceptible to atmospheric moisture. The (S)-configuration at the chiral center is stable under acidic conditions but can be prone to racemization if exposed to strong bases at elevated temperatures during free-basing.

Hazard Identification & Toxicology (GHS Classification)

While specific toxicological data for this isomer is limited, it is classified based on the structural class of piperidine hydrochloride salts .

GHS Label Elements[5][7][11][12]

-

Signal Word: WARNING

-

Pictograms:

Hazard Statements

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

-

P280: Wear protective gloves/eye protection/face protection.[6][9][7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[9][7][10] Remove contact lenses if present and easy to do.[6][9][7][10] Continue rinsing.[6][9][7][10]

Toxicological Context: Inhalation of the dust can cause acute irritation to the upper respiratory tract due to the acidic nature of the HCl salt upon contact with mucous membranes. Chronic exposure is not well-characterized, but standard amine handling protocols apply.

Safe Handling & Containment Strategies

The "Moisture-Exclusion" Protocol

The primary operational risk is water uptake , which alters the effective molecular weight. If the reagent absorbs 5% water by weight, a reaction calculated for 1.0 equivalents will effectively use only 0.95 equivalents, potentially stalling the reaction or promoting side reactions.

Protocol:

-

Storage: Store in a desiccator or under an inert atmosphere (Nitrogen/Argon) at 2–8°C .

-

Equilibration: Allow the container to reach room temperature before opening to prevent condensation on the cold solid.

-

Weighing:

-

Ideal: Weigh inside a glovebox or a glove bag purged with nitrogen.

-

Standard: Use a "weigh-by-difference" technique rapidly. Do not leave the stock bottle open.

-

-

Dissolution: Dissolve immediately in anhydrous solvent (e.g., dry MeOH or DMF) if not using immediately.

Engineering Controls

-

Fume Hood: All handling of the solid must occur within a certified chemical fume hood with a face velocity of 80–100 fpm to capture dust.

-

Static Control: Use anti-static weighing boats, as dry amine salts can be statically charged and scatter, creating an inhalation hazard.

Personal Protective Equipment (PPE)

-

Respiratory: N95 (minimum) or P100 respirator if dust generation is uncontrolled (e.g., large scale transfer).

-

Eyes: Chemical splash goggles (safety glasses are insufficient for fine acidic powders).

-

Skin: Nitrile gloves (minimum 0.11 mm thickness). Double gloving is recommended during solution preparation.

Experimental Workflow Visualization

The following diagram outlines the decision logic for handling the substance to ensure stoichiometric accuracy and safety.

Caption: Operational workflow for handling hygroscopic (1S)-1-(piperidin-4-yl)ethan-1-ol HCl to prevent stoichiometric errors.

Emergency Response & Spill Management

Spill Cleanup

Scenario: Powder spill on benchtop.

-

Evacuate: Clear the immediate area of unnecessary personnel.

-

PPE Up: Don goggles, double nitrile gloves, and a dust mask/respirator.

-

Contain: Cover the spill with a damp paper towel (to prevent dust dispersal) or use a HEPA-filtered vacuum.

-

Neutralize: Wipe the area with a dilute sodium bicarbonate solution (to neutralize the acidic HCl salt residue), followed by water.

-

Disposal: Place waste in a container labeled "Solid Hazardous Waste (Toxic/Irritant)."

First Aid

-

Eye Contact: Immediately flush with water for 15 minutes, lifting eyelids. The acidic salt can cause corneal damage if not removed quickly.

-

Skin Contact: Wash with soap and water.[6] If irritation persists (redness/itching), seek medical attention.[9]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Synthesis & Application Context

Understanding the why behind the handling:

(1S)-1-(piperidin-4-yl)ethan-1-ol is a "privileged scaffold" in medicinal chemistry. The (S)-configuration is often crucial for binding affinity in:

-

ALK Inhibitors: Used in next-generation anaplastic lymphoma kinase inhibitors (similar to Ceritinib) where the chiral alcohol creates specific hydrogen bonding interactions within the ATP-binding pocket.

-

GPR119 Agonists: For metabolic disorders, where the piperidine ring provides a rigid spacer.

Critical Quality Attribute (CQA):

-

Enantiomeric Excess (ee): Must be maintained. Avoid heating the free base >60°C in strong alkaline media to prevent racemization via a retro-aldol type mechanism or proton exchange.

-

Salt Stoichiometry: Ensure the material is a mono-hydrochloride (or di-HCl if applicable) by checking the elemental analysis or titration certificate, as this dictates the amount of base (e.g., DIPEA, TEA) needed in the subsequent coupling step.

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: Piperidine Derivatives and Salts. Merck KGaA.

-

Marsilje, T. H., et al. (2013). "Discovery of Ceritinib (LDK378): A Potent and Selective ALK Inhibitor." Journal of Medicinal Chemistry, 56(14), 5675-5690. (Context for piperidine ethanol intermediates in ALK inhibitors).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 1431697-89-0.

-

ECHA (European Chemicals Agency). (2024). C&L Inventory: Piperidine Hydrochloride Salts.

Sources

- 1. 1-(Piperidin-4-yl)ethan-1-ol | CymitQuimica [cymitquimica.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]

- 4. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. kishida.co.jp [kishida.co.jp]

- 10. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]

Methodological & Application

Synthesis of (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride: A Detailed Guide for Researchers

Introduction: The Significance of Chiral Piperidine Scaffolds

The piperidine moiety is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals, valued for its favorable pharmacokinetic properties.[1] Specifically, chiral 1,4-disubstituted piperidines, such as (1S)-1-(piperidin-4-yl)ethan-1-ol, are crucial building blocks in the synthesis of high-value active pharmaceutical ingredients (APIs). The precise stereochemical orientation of substituents on the piperidine ring is often critical for biological activity and selectivity, making enantioselective synthesis a paramount challenge in medicinal chemistry and drug development.[2] This document provides a comprehensive guide to the synthesis of (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride, a key chiral intermediate. We will explore two robust synthetic strategies: asymmetric reduction of a prochiral ketone and chiral resolution of a racemic mixture. The protocols are designed to be reproducible and scalable, with a focus on the underlying chemical principles to empower researchers to adapt and optimize these methods for their specific needs.

Strategic Overview: Pathways to Enantiopurity

The synthesis of (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride commences with the preparation of a suitable N-protected 4-acetylpiperidine precursor. The tert-butyloxycarbonyl (Boc) group is a judicious choice for the protection of the piperidine nitrogen due to its stability under various reaction conditions and its facile cleavage under acidic conditions.[3] The key chiral-inducing step can be approached in two primary ways, as illustrated in the workflow diagram below.

Part 1: Synthesis of the Key Intermediate: N-Boc-4-acetylpiperidine

The synthesis of the prochiral ketone, N-Boc-4-acetylpiperidine, is a critical first step. A reliable method involves the conversion of N-Boc-4-carboxypiperidine into a Weinreb amide, followed by reaction with an organometallic methylating agent.[4]

Protocol 1.1: Synthesis of N-Boc-4-acetylpiperidine

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Carboxypiperidine | 129.16 | 10.0 g | 77.4 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 18.6 g | 85.1 |

| Sodium Hydroxide (NaOH) | 40.00 | 3.4 g | 85.0 |

| Tetrahydrofuran (THF) | - | 150 mL | - |

| Water | - | 150 mL | - |

| N,O-Dimethylhydroxylamine hydrochloride | 97.54 | 8.2 g | 84.1 |

| Triethylamine (Et₃N) | 101.19 | 24.0 mL | 172 |

| Isobutyl chloroformate | 136.58 | 11.0 mL | 85.1 |

| Methylmagnesium bromide (3M in Et₂O) | - | 30 mL | 90.0 |

| Dichloromethane (DCM) | - | 200 mL | - |

| Hydrochloric acid (1M aq.) | - | As needed | - |

| Saturated sodium bicarbonate (aq.) | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous magnesium sulfate (MgSO₄) | - | As needed | - |

Procedure:

-

N-Boc Protection:

-

Dissolve 4-carboxypiperidine in a mixture of THF (100 mL) and 1M NaOH (aq) (85 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate in THF (50 mL) dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the THF under reduced pressure.

-

Wash the aqueous residue with diethyl ether (2 x 50 mL).

-

Acidify the aqueous layer to pH 2-3 with 1M HCl (aq) at 0 °C.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield N-Boc-4-carboxypiperidine as a white solid.

-

-

Weinreb Amide Formation:

-

Dissolve N-Boc-4-carboxypiperidine (assuming quantitative yield from the previous step, ~77.4 mmol) in anhydrous DCM (150 mL) and cool to 0 °C.

-

Add triethylamine (2.2 equivalents) to the solution.

-

Slowly add isobutyl chloroformate (1.1 equivalents) and stir for 30 minutes at 0 °C.

-

In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in DCM (50 mL) and add triethylamine (1.1 equivalents). Stir for 15 minutes at room temperature.

-

Add the N,O-dimethylhydroxylamine solution to the activated ester solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the Weinreb amide.

-

-

Grignard Reaction:

-

Dissolve the crude Weinreb amide in anhydrous THF (150 mL) and cool to 0 °C.

-

Add methylmagnesium bromide (1.2 equivalents) dropwise.

-

Stir the reaction at 0 °C for 2 hours.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford N-Boc-4-acetylpiperidine.

-

Part 2: Enantioselective Synthesis via Asymmetric Reduction

The asymmetric reduction of the prochiral N-Boc-4-acetylpiperidine is an efficient method to directly obtain the desired (S)-enantiomer. Biocatalysis, employing ketoreductases (KREDs), offers high enantioselectivity under mild reaction conditions.[5][6]

Protocol 2.1: Biocatalytic Asymmetric Reduction

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| N-Boc-4-acetylpiperidine | 227.30 | 1.0 g |

| Ketoreductase (KRED) | - | e.g., 50 mg (5% w/w) |

| NADP⁺ or NAD⁺ (cofactor) | - | Catalytic amount |

| Glucose Dehydrogenase (GDH) | - | For cofactor regeneration |

| D-Glucose | 180.16 | ~1.5 equivalents |

| Phosphate buffer (e.g., 100 mM, pH 7.0) | - | 20 mL |

| Isopropanol (co-solvent, optional) | - | 10-20% v/v |

| Ethyl acetate | - | For extraction |

Procedure:

-

Reaction Setup:

-

In a reaction vessel, prepare a solution of phosphate buffer.

-

Add D-glucose, the NAD(P)⁺ cofactor, and the glucose dehydrogenase.

-

Add the KRED enzyme preparation.

-

Dissolve N-Boc-4-acetylpiperidine in isopropanol (if used) and add it to the buffered enzyme solution.

-

Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by HPLC or TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, saturate the aqueous phase with NaCl.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The enantiomeric excess (ee) of the product, (1S)-1-(N-Boc-piperidin-4-yl)ethan-1-ol, should be determined by chiral HPLC analysis.

-

Part 3: Racemic Synthesis and Chiral Resolution

An alternative strategy involves the non-stereoselective reduction of the ketone followed by the separation of the resulting enantiomers. This is a classical and often robust method for obtaining enantiomerically pure compounds.[7][8]

Protocol 3.1: Racemic Reduction and Chiral Resolution

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| N-Boc-4-acetylpiperidine | 227.30 | 5.0 g |

| Sodium borohydride (NaBH₄) | 37.83 | 1.0 g |

| Methanol | - | 50 mL |

| L-(+)-Tartaric acid or derivative | 150.09 | Stoichiometric amount |

| Suitable solvent for crystallization | - | As needed |

| Sodium hydroxide (1M aq.) | - | As needed |

Procedure:

-

Racemic Reduction:

-

Dissolve N-Boc-4-acetylpiperidine in methanol and cool to 0 °C.

-

Add sodium borohydride portion-wise, maintaining the temperature below 10 °C.

-

Stir for 1 hour at 0 °C, then allow to warm to room temperature and stir for an additional hour.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the product with ethyl acetate, wash with brine, dry, and concentrate to yield (rac)-1-(N-Boc-piperidin-4-yl)ethan-1-ol.

-

-

Chiral Resolution:

-

Dissolve the racemic alcohol in a suitable solvent (e.g., ethanol, isopropanol, or a mixture).

-

In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, heating gently if necessary.

-

Add the resolving agent solution to the racemic alcohol solution.

-

Allow the mixture to cool slowly to room temperature, and then to 0-4 °C to promote crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

The enantiomeric purity of the resolved salt can be determined after liberating the free alcohol.

-

-

Liberation of the Enantiopure Alcohol:

-

Suspend the diastereomeric salt in a biphasic mixture of ethyl acetate and 1M NaOH (aq).

-

Stir until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry, and concentrate to yield (1S)-1-(N-Boc-piperidin-4-yl)ethan-1-ol.

-

Determine the enantiomeric excess by chiral HPLC.

-

Part 4: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.[9][10]

Protocol 4.1: Boc Deprotection and Salt Formation

Materials:

| Reagent | Quantity |

| (1S)-1-(N-Boc-piperidin-4-yl)ethan-1-ol | 1.0 g |

| 4M HCl in 1,4-dioxane or Methanol | ~5-10 mL |

| Diethyl ether | For precipitation |

Procedure:

-

Deprotection:

-

Dissolve (1S)-1-(N-Boc-piperidin-4-yl)ethan-1-ol in a minimal amount of methanol or dioxane.

-

Add an excess of 4M HCl in dioxane (or a saturated solution of HCl in methanol) at room temperature.

-

Stir the solution for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

-

Salt Precipitation and Isolation:

-

Concentrate the reaction mixture under reduced pressure.

-

Add diethyl ether to the residue to precipitate the hydrochloride salt.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride as a white solid.

-

Sources

- 1. Synthesis routes of 1-Acetylpiperidine-4-carboxylic acid [benchchem.com]

- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 3. scribd.com [scribd.com]

- 4. CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Boc Deprotection - HCl [commonorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

Asymmetric synthesis using (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride

Application Note: Asymmetric Synthesis & Functionalization using (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride

Executive Summary

(1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride (CAS: 2059911-70-3) is a high-value chiral building block (CBB) containing a "privileged" piperidine scaffold paired with a defined stereogenic alcohol center. This bifunctional synthon is critical in the design of next-generation kinase inhibitors (e.g., ALK, ROS1), GPCR ligands (Sigma-1, H3 receptors), and ion channel modulators.

This guide provides validated protocols for the orthogonal functionalization of this molecule. We address the specific challenge of derivatizing the secondary amine (N1) and the chiral secondary alcohol (C1') without compromising stereochemical integrity.

Chemical Properties & Handling

Table 1: Physicochemical Profile

| Property | Specification | Notes |

| Chemical Name | (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride | |

| CAS Number | 2059911-70-3 | Specific to (S)-isomer HCl salt |

| Molecular Weight | 165.66 g/mol (HCl salt) | Free base MW: 129.20 g/mol |

| Chirality | (S)-configuration | >98% ee required for API synthesis |

| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar solvents (DCM, Hexane) unless free-based |

| pKa | ~10.8 (Piperidine NH), ~14.5 (Alcohol OH) | Amine is highly basic; Alcohol is nucleophilic |

Handling Protocol: The hydrochloride salt is hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. For reactions requiring non-polar solvents (THF, Toluene), the salt must be free-based in situ or prior to use to ensure solubility and reactivity.

Strategic Functionalization Workflows

The synthetic utility of this CBB lies in its ability to serve as a "linker" or "head-group" with defined 3D geometry. The two reaction centers (Amine and Alcohol) allow for divergent synthesis.

Workflow Visualization (Graphviz)

Caption: Strategic decision tree for orthogonal functionalization. Path A is preferred for initial library generation due to chemoselectivity.

Detailed Experimental Protocols

Protocol A: In Situ Free-Basing & N-Heteroarylation (SnAr)

Application: Synthesis of ALK/ROS1 inhibitor scaffolds where the piperidine is attached to a heteroaromatic core (e.g., pyridine, pyrimidine).

Rationale: The HCl salt is insoluble in standard SnAr solvents (DMF/NMP). Using an organic base (DIPEA) is often insufficient for rapid reaction. A biphasic free-basing step is recommended for high yields.

Materials:

-

(1S)-1-(piperidin-4-yl)ethan-1-ol HCl (1.0 eq)

-

2-Chloro-4-nitropyridine (Electrophile) (1.1 eq)

-

Potassium Carbonate (

) (3.0 eq) -

Solvent: DMSO or DMF (anhydrous)

Step-by-Step Procedure:

-

Free-Basing (Optional but Recommended): Dissolve the HCl salt in minimal water. Adjust pH to >12 with 2M NaOH. Extract exhaustively with DCM:Isopropanol (3:1). Dry organic layer (

) and concentrate to afford the viscous oil free base. -

Reaction Setup: In a reaction vial, suspend the free base (or HCl salt + 3 eq

) in DMF (0.2 M concentration). -

Addition: Add the heteroaryl chloride (1.1 eq).

-

Conditions: Heat to 80°C for 4–6 hours. Monitor by LCMS.

-

Checkpoint: The secondary alcohol does not compete with the secondary amine for SnAr under these conditions (Amine nucleophilicity >> Alcohol).

-

-

Workup: Dilute with EtOAc, wash with water (x3) and brine.

-

Purification: Flash chromatography (DCM/MeOH gradient).

Mechanistic Note: The chiral center at C1' is remote from the reaction center. No racemization occurs under basic SnAr conditions.

Protocol B: Stereochemical Inversion via Mitsunobu Reaction

Application: Converting the (S)-alcohol to an (R)-ether or (R)-amine (azide) to explore Structure-Activity Relationships (SAR) in the binding pocket.

Rationale: The Mitsunobu reaction allows for the specific inversion of the chiral alcohol (Walden inversion). This is superior to SN2 displacement of sulfonates, which often suffers from competing elimination in secondary alcohols.

Materials:

-

N-Boc-(1S)-1-(piperidin-4-yl)ethan-1-ol (Must be N-protected first!)

-

Triphenylphosphine (

) (1.5 eq) -

DIAD (Diisopropyl azodicarboxylate) (1.5 eq)

-

Nucleophile: Phenol (Ar-OH) or DPPA (Diphenylphosphoryl azide) (1.5 eq)

-

Solvent: Anhydrous THF

Step-by-Step Procedure:

-

N-Protection: If starting with the HCl salt, protect the nitrogen (e.g.,

, -

Reagent Mixing: Dissolve N-Boc-alcohol (1.0 eq),

(1.5 eq), and the Nucleophile (e.g., 4-fluorophenol) in anhydrous THF under -

Activation: Dropwise add DIAD (1.5 eq) over 15 minutes. The solution will turn yellow.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Workup: Concentrate THF. Triturate with

/Hexane to precipitate triphenylphosphine oxide ( -

Purification: Silica gel chromatography.

-

Result: The product will be the (R)-ether (if phenol used) or (R)-azide (if DPPA used).

Self-Validating Check:

-

1H NMR: Look for the "chiral proton" shift. The methine proton (CH-O) often shifts downfield and changes coupling constants upon inversion/substitution.

-

Chiral HPLC: Compare the product against the retention time of the starting material (derivatized) to confirm no retention occurred (which would indicate failure of the activation mechanism).

Quality Control & Analytics

To ensure the integrity of the asymmetric synthesis, chiral purity must be verified. Standard reverse-phase HPLC is insufficient.

Recommended Chiral Method:

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).

-

Note: DEA is crucial to sharpen the peak of the basic piperidine.

-

-

Detection: UV at 210 nm (low wavelength required as the scaffold has weak chromophores unless derivatized).

References

-

Piperidine Scaffolds in Drug Discovery

-

Ceritinib (ALK Inhibitor)

- Title: Discovery of Ceritinib (LDK378), a Potent and Selective ALK Inhibitor.

- Source: J. Med. Chem. 2013, 56, 14, 5675–5690.

-

URL:[Link]

- Context: Describes the SAR of piperidine tails in ALK inhibitors.

- Mitsunobu Inversion Protocols: Title: The Mitsunobu Reaction: A Starting Point for Advanced Organic Synthesis. Source: Sigma-Aldrich Technical Bulletin.

-

Compound Data & Safety

-

Title: (S)-1-(Piperidin-4-yl)ethan-1-ol hydrochloride Product Page.

- Source: BLD Pharm / PubChem.

-

URL:[Link]

-

Sources

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: (1S)-1-(piperidin-4-yl)ethan-1-ol Hydrochloride in Precision Drug Design

[1][2][3]

Part 1: Executive Summary & Strategic Rationale

In modern medicinal chemistry, the transition from "flat" aromatic compounds to three-dimensional, sp³-rich architectures is a critical strategy for improving clinical success rates.[1][2][3] (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride (CAS: 2059911-70-3) represents a high-value chiral building block that addresses two major challenges in lead optimization: solubility enhancement and stereospecific target engagement .[1][4][2]

Unlike achiral piperidine linkers, this scaffold introduces a defined stereocenter at the

Key Pharmacophore Features[1][3][4][5][6][7][8]

-

Secondary Amine (pKa ~10-11): Serves as the primary attachment point via SNAr or Buchwald-Hartwig coupling; functions as a solubilizing group at physiological pH.[1][4][2]

-

Chiral Secondary Alcohol: Acts as a hydrogen bond donor/acceptor or a handle for further functionalization (etherification, oxidation).[2][3][5]

-

Defined Stereochemistry (S-configuration): Enables the probing of specific spatial constraints within a binding pocket, critical for structure-activity relationship (SAR) refinement.[1][4][2]

Part 2: Chemical Profile & Properties[1][4][9]

| Property | Data | Relevance to Drug Design |

| Chemical Name | (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride | Precise nomenclature ensures reproducibility.[1][4][2] |

| CAS Number | 2059911-70-3 | Unique identifier for the specific (S)-enantiomer salt.[1][4][2][6] |

| Molecular Weight | 165.66 g/mol (HCl salt) | Low MW fragment ideal for Fragment-Based Drug Design (FBDD).[1][4][2] |

| H-Bond Donors | 2 (NH, OH) | Critical for interactions with backbone carbonyls or solvent water.[2][3] |

| H-Bond Acceptors | 2 (N, O) | Facilitates key electrostatic interactions.[2][3] |

| Chirality | (S)-Enantiomer | Allows for topological exploration of binding sites.[1][4][2][3] |

| Fsp³ Fraction | 0.86 (6/7 carbons) | High sp³ content correlates with improved clinical safety profiles.[4][2][3] |

Part 3: Application Protocols & Workflows

Protocol A: Heteroarylation via SNAr (Kinase/GPCR Scaffold Construction)

Context: This protocol describes the coupling of the piperidine nitrogen to an electron-deficient heteroaryl chloride (e.g., 2,4-dichloropyrimidine).[2] This is a foundational reaction in the synthesis of ALK, ROS1, and CDK inhibitors.[2][3][5]

Mechanism: Nucleophilic Aromatic Substitution (SNAr).[2][3] Critical Control: The secondary alcohol is less nucleophilic than the secondary amine, allowing for chemoselective coupling without protecting the hydroxyl group under controlled conditions.[2][3][5]

Materials:

Step-by-Step Methodology:

-

Dissolution: In a reaction vial, suspend (1S)-1-(piperidin-4-yl)ethan-1-ol HCl (100 mg, 0.60 mmol) in n-Butanol (2.0 mL).

-

Free Base Generation: Add DIPEA (0.31 mL, 1.8 mmol) dropwise. The suspension should clear as the free amine is generated.[2][3] Note: DIPEA acts as a proton scavenger to drive the equilibrium.[2]

-

Addition of Electrophile: Add 2,4-dichloropyrimidine (98 mg, 0.66 mmol) in one portion.

-

Thermal Activation: Heat the reaction mixture to 80°C for 4–6 hours. Monitor via LC-MS for the consumption of the amine (m/z 130 [M+H]⁺).[4][2]

-

Work-up: Cool to room temperature. Remove volatiles under reduced pressure.[4][2][3] Dilute residue with EtOAc (10 mL) and wash with water (2 x 5 mL) and brine (5 mL).[2][3]

-

Purification: Purify via flash column chromatography (DCM:MeOH gradient, 0-10% MeOH).

Protocol B: Stereochemical Validation (Enantiomeric Excess Determination)

Context: Ensuring the integrity of the (S)-center is vital, as racemization can occur under harsh acidic or basic conditions.[2][3]

Part 4: Strategic Visualization

Diagram 1: Pharmacophore & Synthetic Logic

This diagram illustrates the dual-functionality of the scaffold and its application in "growing" a drug molecule from the piperidine core.[2][3]

Caption: Functional decomposition of the scaffold showing orthogonal reaction sites for library generation.

Diagram 2: Synthetic Workflow for Library Generation

A decision tree for medicinal chemists using this building block.

Caption: Decision matrix for synthetic sequencing based on the desired final drug architecture.

Part 5: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 40614391, (R)-1-(Piperidin-4-YL)ethanol. (Note: Reference for the enantiomeric series and physical properties). Retrieved from [Link][4][2][5][7]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 224–238.[2][3][5] (Review of piperidine pharmacophores in oncology and neurology). Retrieved from [Link]

-

Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7, 188. (Comprehensive review of piperidine-based drug scaffolds). Retrieved from [Link]

Sources

- 1. 1-(Piperidin-4-yl)ethan-1-ol | CymitQuimica [cymitquimica.com]

- 2. PEPAP - Wikipedia [en.wikipedia.org]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. 4-Piperidineethanol | C7H15NO | CID 73953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives [mdpi.com]

- 6. 2059911-70-3|(S)-1-(Piperidin-4-yl)ethan-1-ol hydrochloride|BLD Pharm [bldpharm.com]

- 7. (R)-1-(Piperidin-4-YL)ethanol | C7H15NO | CID 40614391 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride in Pharmaceutical Synthesis

Introduction: The Strategic Importance of Chiral Piperidines

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and natural products.[1][2][3] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, while providing a versatile three-dimensional framework for interacting with biological targets. When functionalized with chiral centers, piperidine derivatives become powerful tools for creating stereospecific drugs, where often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target toxicity.

(1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride (CAS: 2059911-70-3) is a key chiral building block that exemplifies this principle.[4] It provides a pre-installed stereocenter and a secondary amine, making it a highly valuable intermediate for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). These application notes serve as a technical guide for researchers and drug development professionals, detailing the synthesis, purification, analysis, and application of this intermediate, with an emphasis on the scientific rationale behind each protocol.

Physicochemical and Stereochemical Profile

A comprehensive understanding of the intermediate's properties is foundational to its effective use in process development and quality control.

| Property | Value | Source / Rationale |

| IUPAC Name | (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride | Standard nomenclature |

| CAS Number | 2059911-70-3 | Specific to the (S)-enantiomer hydrochloride salt[4] |

| Molecular Formula | C₇H₁₆ClNO | Derived from structural analysis |

| Molecular Weight | 165.66 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white solid/powder | Typical for hydrochloride salts of small organic molecules[5] |

| Purity | ≥97% (typically by HPLC) | Standard for pharmaceutical intermediates |

| Enantiomeric Excess (ee) | ≥98% | Critical for ensuring stereochemical integrity of the final API |

| Storage | Store at 2-8°C under an inert atmosphere | Recommended to prevent degradation and moisture absorption |

Synthesis & Purification Strategies

The synthesis of (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride requires a stereocontrolled approach to establish the chiral center. The most common strategy involves the asymmetric reduction of a prochiral ketone precursor.

Synthetic Workflow: Asymmetric Reduction

The primary route involves the reduction of N-protected 4-acetylpiperidine. The use of a protecting group, such as tert-butoxycarbonyl (Boc), is crucial to prevent side reactions at the piperidine nitrogen and to modulate the solubility and reactivity of the substrate.

Causality Behind Experimental Choices:

-

N-Protection: The Boc group is chosen for its stability under a range of reaction conditions and its facile removal under acidic conditions, which conveniently aligns with the formation of the final hydrochloride salt.[6]

-

Asymmetric Reduction: This is the key chirality-inducing step. Methods like catalytic transfer hydrogenation using a chiral rhodium or ruthenium complex with a hydrogen source (e.g., formic acid/triethylamine) can provide high enantioselectivity.[7] This is often preferred over classical resolution, which has a theoretical maximum yield of only 50%.

Protocol: Purification by Recrystallization

Recrystallization is an effective method for purifying the final solid product, removing residual starting materials and byproducts. The choice of solvent is critical for achieving high purity and yield.

Principle: The desired compound should be highly soluble in the chosen solvent at elevated temperatures but poorly soluble at lower temperatures, while impurities remain soluble at all temperatures. A mixture of solvents is often employed to achieve this differential solubility.[2]

Step-by-Step Methodology:

-

Solvent Selection: A common and effective solvent system is a mixture of methanol and diethyl ether or ethanol-ethyl acetate.[2] Methanol/ethanol dissolves the hydrochloride salt, while the anti-solvent (ether/ethyl acetate) induces precipitation.

-

Dissolution: Transfer the crude (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride to an appropriately sized Erlenmeyer flask. Add a minimal amount of hot methanol or ethanol to completely dissolve the solid with gentle swirling.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Slowly add diethyl ether or ethyl acetate to the warm solution until it becomes slightly turbid. The onset of turbidity indicates the solution is saturated.

-

Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath or refrigerator (2-8°C) for at least one hour to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold diethyl ether or ethyl acetate to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvents.

Analytical Quality Control

Rigorous analytical testing is mandatory to validate the identity, purity, and stereochemical integrity of the intermediate before its use in API synthesis.

Analytical Workflow

Standard Analytical Protocols

| Method | Purpose | Typical Protocol Parameters | Expected Results |

| Chiral HPLC | Determine Enantiomeric Excess (ee) | Column: Chiral stationary phase (e.g., polysaccharide-based). Mobile Phase: Isocratic mixture (e.g., Hexane/Isopropanol/Diethylamine). Detector: UV at ~210 nm. | Baseline separation of (S) and (R) enantiomers. The area of the (S)-peak should be ≥99% of the total area for an ee of ≥98%. |

| Reverse-Phase HPLC | Determine Chemical Purity | Column: C18. Mobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrile/methanol. Detector: UV or Mass Spec. | A single major peak corresponding to the product, with purity ≥97%. |

| ¹H NMR | Structural Confirmation | Solvent: D₂O or DMSO-d₆. Frequency: 400 MHz or higher. | Signals corresponding to all protons with correct chemical shifts, multiplicities, and integrations. |

| Mass Spec (ESI+) | Confirm Molecular Weight | Mode: Electrospray Ionization (Positive). | Detection of the molecular ion [M+H]⁺ for the free base at m/z 130.2. |

Application in Pharmaceutical Synthesis: N-Alkylation

A primary application of this intermediate is the nucleophilic substitution reaction at the piperidine nitrogen. The secondary amine acts as a nucleophile to displace a leaving group on an electrophile, forming a new C-N bond. This is a key step in building more complex molecules.

Example Reaction Scheme

Here we describe a representative N-alkylation using 5-(2-Bromoethyl)-2,3-dihydrobenzofuran (CAS: 127264-14-6), a common electrophilic intermediate.[8][9][10]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2059911-70-3|(S)-1-(Piperidin-4-yl)ethan-1-ol hydrochloride|BLD Pharm [bldpharm.com]

- 5. 1-(Piperidin-4-yl)ethan-1-ol | CymitQuimica [cymitquimica.com]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 127264-14-6 | 5-(2-Bromoethyl)-2,3-dihydrobenzofuran | Bromides | Ambeed.com [ambeed.com]

- 10. 5-(2-Bromoethyl)-2,3-dihydrobenzofuran | 127264-14-6 [chemicalbook.com]

Application Notes and Protocols for the Derivatization of (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride

Abstract

This document provides a comprehensive technical guide for the derivatization of (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride, a valuable chiral building block in contemporary drug discovery. The strategic modification of this scaffold is crucial for the development of novel therapeutic agents with optimized pharmacological profiles.[1] This guide details robust and reproducible protocols for the selective N-alkylation of the piperidine nitrogen and O-functionalization of the secondary alcohol. The methodologies presented herein are designed to be accessible to researchers, scientists, and drug development professionals, offering insights into reaction mechanisms, experimental design, and product characterization.

Introduction: The Strategic Importance of (1S)-1-(piperidin-4-yl)ethan-1-ol in Medicinal Chemistry

(1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is a bifunctional chiral molecule that serves as a cornerstone in the synthesis of a diverse array of biologically active compounds. The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable pharmacokinetic properties and its ability to engage with a wide range of biological targets.[2][3] The presence of a secondary alcohol and a secondary amine provides two distinct handles for chemical modification, allowing for the systematic exploration of chemical space to enhance potency, selectivity, and metabolic stability. The derivatization of this scaffold has been instrumental in the development of ligands for G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1]

This guide will explore two primary avenues of derivatization: modification of the piperidine nitrogen and functionalization of the secondary alcohol. For each pathway, we will provide detailed, field-tested protocols, explain the underlying chemical principles, and present expected outcomes.

Derivatization of the Piperidine Nitrogen: N-Alkylation Strategies

The secondary amine of the piperidine ring is a key site for introducing structural diversity. N-alkylation allows for the modulation of basicity (pKa), lipophilicity (logP), and steric bulk, all of which can profoundly influence a compound's interaction with its biological target and its ADME (absorption, distribution, metabolism, and excretion) properties. Two highly effective methods for N-alkylation are reductive amination and direct alkylation.

Reductive Amination: A Versatile Approach for N-Alkylation

Reductive amination is a robust and widely employed method for the N-alkylation of secondary amines.[4][5][6] The reaction proceeds through the formation of an iminium ion intermediate from the condensation of the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding tertiary amine. This one-pot procedure is highly efficient and tolerates a wide range of functional groups.

-

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation.[5] It is milder and more selective than other common hydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), reducing the iminium ion in preference to the carbonyl starting material. Its use also circumvents the need for pH control that is often required with NaBH₃CN.

-

Solvent Selection: Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reductive amination as they are non-protic and effectively solubilize the reactants and intermediates.[5]

-

Reaction Monitoring: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction by observing the consumption of the starting amine and the appearance of the product spot.

-

Preparation: To a stirred solution of (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at room temperature, add benzaldehyde (1.1 eq). The triethylamine is added to neutralize the hydrochloride salt and liberate the free amine.

-

Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. An exothermic reaction may be observed.

-

Reaction Progression: Continue stirring the reaction mixture at room temperature for 12-16 hours.

-

Work-up: Upon completion (as monitored by TLC), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-benzyl derivative.

| Parameter | Expected Value |

| Yield | 80-95% |

| Purity (by LC-MS) | >95% |

| ¹H NMR | Consistent with the formation of the N-benzyl product. |

Direct N-Alkylation with Alkyl Halides

Direct alkylation with an alkyl halide is another common method for modifying the piperidine nitrogen.[2][7] This reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism where the lone pair of the nitrogen atom attacks the electrophilic carbon of the alkyl halide.

-

Choice of Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is essential to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.[2][7]

-

Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is ideal for this reaction as it can solvate the ions formed and does not interfere with the nucleophilic attack.

-

Reactivity of Halides: The reactivity of the alkyl halide follows the order I > Br > Cl. For less reactive alkyl chlorides or bromides, the addition of a catalytic amount of sodium or potassium iodide can enhance the reaction rate through the Finkelstein reaction.[5]

-

Setup: In a round-bottom flask, suspend (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetonitrile (15 mL/mmol).

-

Reagent Addition: Add ethyl iodide (1.2 eq) to the suspension.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography if necessary.

| Parameter | Expected Value |

| Yield | 75-90% |

| Purity (by LC-MS) | >95% |

| ¹³C NMR | Appearance of new signals corresponding to the N-ethyl group. |

Derivatization of the Secondary Alcohol: O-Functionalization

The secondary hydroxyl group on the ethan-1-ol substituent provides another site for diversification. Common derivatization strategies include O-acylation to form esters and O-alkylation to form ethers. These modifications can impact hydrogen bonding capacity, polarity, and metabolic stability.

O-Acylation to Form Esters

Acylation of the secondary alcohol is a straightforward method to introduce an ester functionality.[8][9] This is typically achieved using an acylating agent such as an acid chloride or anhydride in the presence of a base.

-

Acylating Agent: Acetic anhydride is a common and effective reagent for acetylation.[10] For the introduction of other acyl groups, the corresponding acid chloride or anhydride can be used.

-

Catalyst/Base: Pyridine can serve as both a solvent and a base to neutralize the acid byproduct.[10] For more sterically hindered alcohols or less reactive acylating agents, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction rate.[8]

Note: It is advisable to first protect the piperidine nitrogen before proceeding with O-acylation to avoid competitive N-acylation.

-

Preparation: Dissolve (1S)-1-(1-benzylpiperidin-4-yl)ethan-1-ol (1.0 eq) in dry pyridine (5 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon).

-

Acylation: Cool the solution to 0 °C in an ice bath and add acetic anhydride (1.5 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

-

Quenching: Quench the reaction by the slow addition of methanol.

-

Work-up: Remove the pyridine by co-evaporation with toluene under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel chromatography.

| Parameter | Expected Value |

| Yield | 85-98% |

| Purity (by LC-MS) | >98% |

| IR Spectroscopy | Appearance of a strong C=O stretch around 1735 cm⁻¹. |

O-Alkylation to Form Ethers (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and reliable method for forming ethers.[11] It involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

-

Base: A strong base such as sodium hydride (NaH) is required to deprotonate the secondary alcohol to form the corresponding alkoxide.

-

Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to dissolve the reactants and facilitate the Sₙ2 reaction.

-

Temperature: The reaction is often performed at room temperature or with gentle heating to drive it to completion.

Note: The piperidine nitrogen should be protected prior to this reaction.

-

Alkoxide Formation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (10 mL/mmol) at 0 °C under an inert atmosphere, add a solution of (1S)-1-(1-benzylpiperidin-4-yl)ethan-1-ol (1.0 eq) in anhydrous THF dropwise.

-

Reaction with Alkyl Halide: After the evolution of hydrogen gas ceases (approximately 30 minutes), add methyl iodide (1.2 eq) dropwise at 0 °C.

-

Completion: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

| Parameter | Expected Value |

| Yield | 60-80% |

| Purity (by LC-MS) | >95% |

| ¹H NMR | Appearance of a singlet corresponding to the methoxy protons around 3.3 ppm. |

Experimental Workflows and Diagrams